A Comprehensive Technical Guide to the Solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol in Various Solvents
A Comprehensive Technical Guide to the Solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol in Various Solvents
Abstract
This technical guide provides a detailed framework for understanding and determining the solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol, a pyridyl alcohol with significant potential in pharmaceutical and chemical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and provides a robust, field-proven protocol for its empirical determination. We delve into the molecular characteristics governing its solubility, offer qualitative predictions across a range of common laboratory solvents, and present a detailed, step-by-step methodology for the authoritative shake-flask method. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and regulatory compliance.
Introduction: The Significance of Solubility Data
[6-(Hydroxymethyl)pyridin-3-yl]methanol, a di-substituted pyridine, belongs to a class of compounds that are of high interest in medicinal chemistry and materials science. Pyridyl alcohols are common structural motifs in active pharmaceutical ingredients (APIs), acting as key intermediates and building blocks.[1][2] The two hydroxymethyl groups and the nitrogen atom in the pyridine ring confer specific polarity and hydrogen-bonding capabilities, which are pivotal in molecular interactions and, consequently, in the compound's biological activity and formulation characteristics.
Accurate solubility data is a cornerstone of drug development and chemical process design.[3][4][5] It directly influences:
-
Bioavailability: A drug must dissolve to be absorbed by the body.[5][6][7]
-
Formulation: Solubility dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solutions, injectables).[8]
-
Purification: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems.
-
Process Chemistry: Solvent selection for synthesis and reactions is guided by the solubility of reactants, intermediates, and final products.
Given the absence of extensive published data for [6-(Hydroxymethyl)pyridin-3-yl]methanol, this guide provides the theoretical and practical foundation required to generate this critical information in a laboratory setting.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions.
Molecular Structure Analysis of [6-(Hydroxymethyl)pyridin-3-yl]methanol
The structure of [6-(Hydroxymethyl)pyridin-3-yl]methanol provides clear indicators of its solubility behavior:
-
Pyridine Ring: The nitrogen atom introduces polarity and a site for hydrogen bond acceptance.
-
Two Hydroxymethyl (-CH₂OH) Groups: These are highly polar functional groups capable of both donating and accepting hydrogen bonds. The presence of two such groups significantly enhances the molecule's capacity for strong interactions with polar solvents.
This combination suggests that the molecule will be most soluble in polar solvents, particularly those that can engage in hydrogen bonding.
Qualitative Solubility Expectations in Common Solvents
Based on the structural analysis, we can predict the relative solubility of [6-(Hydroxymethyl)pyridin-3-yl]methanol in various solvent classes, drawing parallels with structurally similar compounds like 3-pyridinemethanol and 4-pyridinemethanol.[9]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The two -OH groups and the pyridine nitrogen can form strong hydrogen bonds with the solvent's hydroxyl groups.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high polarity of these solvents can solvate the polar regions of the molecule. DMSO and DMF are particularly effective due to their strong dipole moments. |
| Low-Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Limited ability to form strong interactions to overcome the solute's crystal lattice energy. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The weak van der Waals forces offered by these solvents are insufficient to disrupt the strong intermolecular hydrogen bonding between the pyridyl alcohol molecules.[9] |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold-standard technique for determining the equilibrium (or thermodynamic) solubility of a compound.[6][10] It is recommended by major regulatory bodies, including the World Health Organization (WHO), for its reliability.[11] The protocol involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Causality Behind Experimental Choices
-
Using an Excess of Solute: This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature (e.g., 37 ± 1 °C for physiological relevance) is critical for data accuracy and reproducibility.[10][11]
-
Sufficient Agitation Time: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. This can take anywhere from 24 to 72 hours.[8][11] Kinetic solubility, measured after a short incubation, is often used for high-throughput screening but does not represent the true thermodynamic solubility.[5][6]
-
Validated Analytical Method: The concentration of the dissolved compound must be measured accurately. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are common methods, both requiring a properly constructed calibration curve with a known standard.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of crystalline [6-(Hydroxymethyl)pyridin-3-yl]methanol to a series of vials, each containing a precise volume of the desired solvent. A good starting point is to add approximately 10 mg of solute to 2 mL of solvent.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.[11]
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[10] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[11]
-
Agitate the samples for a predetermined time (e.g., 48 hours). To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate any remaining microscopic solid particles by either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) that is chemically compatible with the solvent and does not adsorb the solute.
-
-
-
Quantification:
-
Prepare a stock solution of [6-(Hydroxymethyl)pyridin-3-yl]methanol of known concentration in a suitable solvent (in which it is freely soluble).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).
-
Dilute the saturated sample aliquot with the same solvent used for the calibration curve to bring its concentration within the linear range of the assay.
-
Analyze the diluted sample and use the calibration curve to determine the concentration of the solute in the saturated solution.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L (M).
-
Visualization of Concepts and Workflows
Visual aids are crucial for clarifying complex molecular interactions and experimental procedures. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Molecular interactions governing solubility.
Caption: Shake-Flask experimental workflow.
Conclusion
While direct, quantitative solubility data for [6-(Hydroxymethyl)pyridin-3-yl]methanol remains to be broadly published, a thorough understanding of its molecular structure allows for reliable qualitative predictions. For drug development and process chemistry, however, empirical data is non-negotiable. The shake-flask method detailed herein provides a self-validating, authoritative system for generating this crucial information. By adhering to a robust, well-controlled protocol, researchers can produce accurate and reproducible solubility data, paving the way for successful formulation, purification, and synthesis endeavors.
References
- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.
- ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.
- ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Bienta. Shake-Flask Solubility Assay.
- World Health Organiz
- Ayurlog. Co-solvency and anti-solvent method for the solubility enhancement.
- Benchchem.
- PrepChem.com. Synthesis of 6-methyl-3-pyridylmethanol.
- PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. enamine.net [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. who.int [who.int]
